![molecular formula C14H14N4OS B2671880 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 1610369-48-6](/img/structure/B2671880.png)

8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

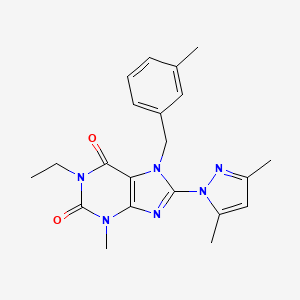

The compound “8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile” is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). It has been found to be highly active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM .

Synthesis Analysis

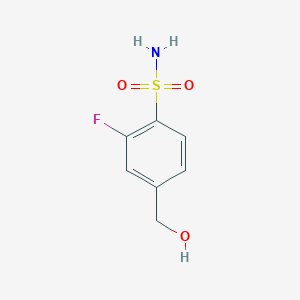

The synthesis of this compound involves the replacement of the methylsulfide at the C-2 position with substituted aryl/heteroaryl amines. This is achieved by first oxidizing the methylsulfide to methyl sulfoxides using m-chloroperbenzoic acid (m-CPBA). The methyl sulfoxide is then substituted with different aryl/heteroaryl amines to achieve the desired pyridopyrimidine compounds .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl substituent, a methylthio group, and a pyrido[2,3-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the oxidation of methylsulfide to methyl sulfoxides and the subsequent substitution with different aryl/heteroaryl amines .Wissenschaftliche Forschungsanwendungen

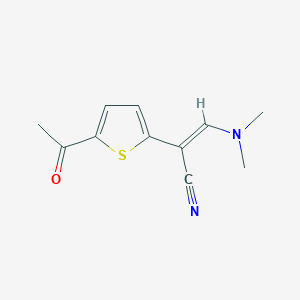

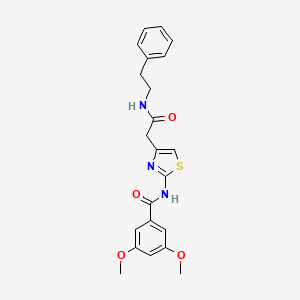

Synthesis and Antibacterial Activity

Research into novel pyrimidine-based heterocycles, including those related to 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Cyclization of specific diamino-dihydropyrimidine derivatives leads to the formation of new pyrimidine heterocycles, demonstrating significant antibacterial properties (Shehta & Abdel Hamid, 2019).

Antimicrobial Evaluation

Another study explored the antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from reactions involving mercapto-dihydropyrimidine carbonitrile. The synthesized compounds, through various reactions, yielded dihydropyrimido[1,2-a]pyrimidine derivatives and others, showing antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Abdelghani et al., 2017).

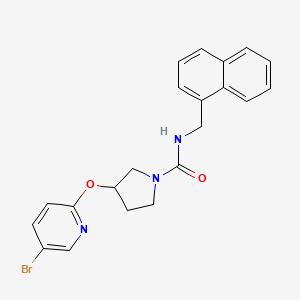

Biological and Antimycobacterial Activities

Research into azo molecules derived from pyridone derivatives, including structures similar to this compound, revealed potential antimicrobial and antimycobacterial activities. These synthesized compounds were also tested for their ability to cleave supercoiled pBR322 DNA, showing considerable efficiency. Molecular docking studies further suggested high binding affinity and potential for biological activity against specific bacterial targets (Ravi et al., 2020).

Novel Heterocycles with Cytotoxic and Antimicrobial Activities

The synthesis of novel heterocycles from pyrimidinethione derivatives has demonstrated notable antitumor and antimicrobial activities. These findings suggest the therapeutic potential of such compounds in treating microbial infections and cancer, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Ramadan et al., 2019).

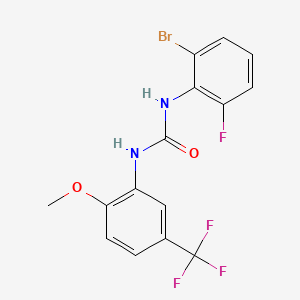

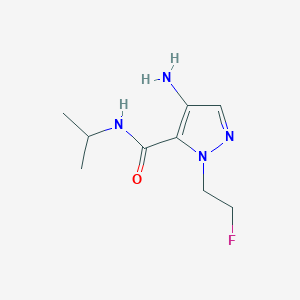

Trifluoromethylated Analogues for Drug Design

Studies on trifluoromethylated pyrimidine analogues, including those structurally related to the compound , have led to the synthesis of new analogues with potential application in drug design. These compounds exhibit unique interactions that could stabilize specific conformations, suggesting their utility in developing novel therapeutics with improved pharmacokinetic properties (Sukach et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCULUAOGWGVSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)

![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)

![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)

![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)

![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)